molecular formula C13H13ClN2O2S B2570791 4-amino-N-(3-chloro-2-methylphenyl)benzenesulfonamide CAS No. 952900-90-2

4-amino-N-(3-chloro-2-methylphenyl)benzenesulfonamide

Cat. No.: B2570791
CAS No.: 952900-90-2
M. Wt: 296.77
InChI Key: JJFFNHYTGGKGMP-UHFFFAOYSA-N
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Description

4-amino-N-(3-chloro-2-methylphenyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of an amino group, a chloro-substituted methylphenyl group, and a benzenesulfonamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

4-amino-N-(3-chloro-2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-9-12(14)3-2-4-13(9)16-19(17,18)11-7-5-10(15)6-8-11/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFFNHYTGGKGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(3-chloro-2-methylphenyl)benzenesulfonamide typically involves the reaction of 3-chloro-2-methylaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Dissolve 3-chloro-2-methylaniline in a suitable solvent such as dichloromethane.
  • Add benzenesulfonyl chloride dropwise to the solution while maintaining the temperature below 10°C.
  • Add a base (e.g., pyridine) to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-amino-N-(3-chloro-2-methylphenyl)benzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(3-chloro-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amino group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base (e.g., sodium hydroxide) to facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can be employed.

Major Products Formed

    Substitution Reactions: Derivatives with different alkyl or acyl groups.

    Oxidation Reactions: Sulfonic acid derivatives.

    Reduction Reactions: Amino-substituted derivatives.

Scientific Research Applications

4-amino-N-(3-chloro-2-methylphenyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and anticancer properties. It has been shown to inhibit the activity of certain enzymes, making it a candidate for enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-amino-N-(3-chloro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. By binding to the active site of the enzyme, the compound prevents the enzyme from catalyzing its normal reaction, leading to a decrease in tumor cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(4-chloro-2-methylphenyl)benzenesulfonamide
  • 4-amino-N-(2-methylphenyl)benzenesulfonamide
  • 4-amino-N-(3-chlorophenyl)benzenesulfonamide

Uniqueness

4-amino-N-(3-chloro-2-methylphenyl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro-substituted methylphenyl group enhances its potential as an enzyme inhibitor and its overall biological activity compared to similar compounds.

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